molecular formula C16H22F3N3 B11456419 2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B11456419
M. Wt: 313.36 g/mol
InChI Key: YKWFKHMEELHQAI-UHFFFAOYSA-N
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Description

1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE is a complex organic compound featuring a trifluoromethyl group attached to a cycloheptapyrimidine ring, which is further connected to an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the azepane ring under controlled conditions. The reaction conditions often include the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. This can result in various effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]AZEPANE is unique due to its complex structure, which combines a trifluoromethyl group, a cycloheptapyrimidine ring, and an azepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H22F3N3

Molecular Weight

313.36 g/mol

IUPAC Name

2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C16H22F3N3/c17-16(18,19)14-12-8-4-3-5-9-13(12)20-15(21-14)22-10-6-1-2-7-11-22/h1-11H2

InChI Key

YKWFKHMEELHQAI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(CCCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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